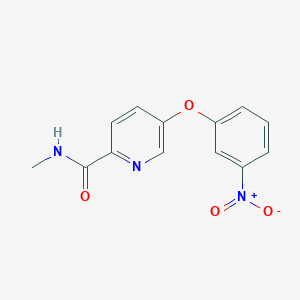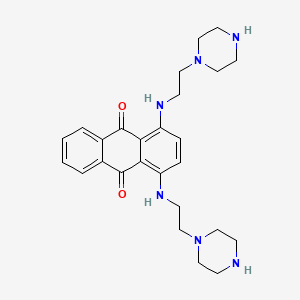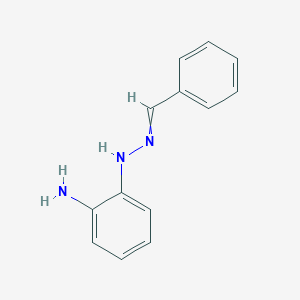
2-(2-Benzylidenehydrazinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzylidenehydrazinyl)aniline is an organic compound that features a benzylidene group attached to a hydrazinyl moiety, which is further connected to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazinyl)aniline typically involves the condensation reaction between benzaldehyde and aniline in the presence of a catalyst. The reaction is exothermic and results in the formation of water as a byproduct . The reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sodium acetate or triethylamine may be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Benzylidenehydrazinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include azobenzene derivatives, benzyl-substituted anilines, and various substituted aniline derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Benzylidenehydrazinyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Benzylidenehydrazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Benzylidenehydrazinyl)-4-methylthiazole: This compound has a similar structure but includes a thiazole ring, which imparts different chemical and biological properties.
2-Benzylideneaniline: Lacks the hydrazinyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
2-(2-Benzylidenehydrazinyl)aniline is unique due to the presence of both benzylidene and hydrazinyl groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
53314-15-1 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-N-(benzylideneamino)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,14H2 |
Clave InChI |
LEECWLZJGWLVIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


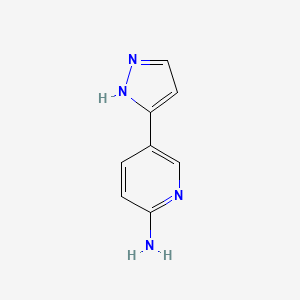
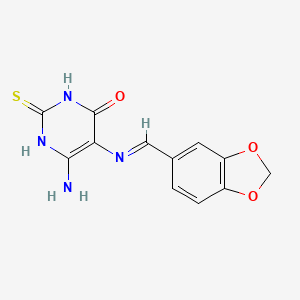
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
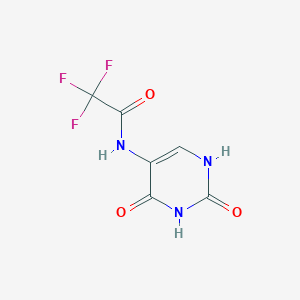

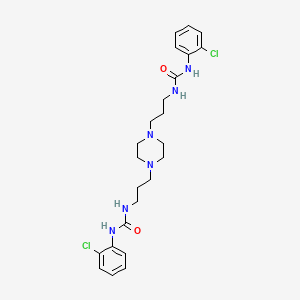
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
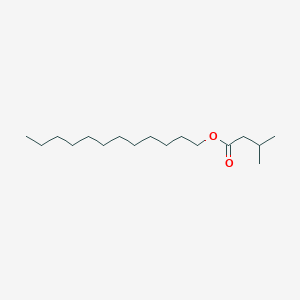
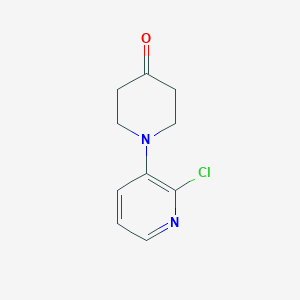
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
